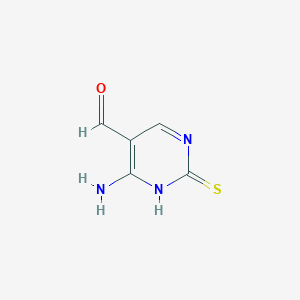

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

6-amino-2-sulfanylidene-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMSFARLXYLDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃ and DMF ) formylates electron-rich pyrimidines. For example, 4-amino-2-methoxypyrimidine reacts with this reagent to yield 4-amino-2-methoxypyrimidine-5-carbaldehyde , which is demethylated to expose the sulfanyl group.

Oxidation of Hydroxymethyl Precursors

A hydroxymethyl intermediate (e.g., 4-amino-2-sulfanylpyrimidine-5-methanol ) is oxidized using agents like pyridinium chlorochromate (PCC) or MnO₂ . This method avoids harsh acidic conditions but requires precise control to prevent over-oxidation to carboxylic acids.

Industrial-Scale Optimization

Patents highlight scalable methods for related pyrimidines, offering insights into process design:

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid.

Reduction: 4-Amino-2-sulfanylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-amino-2-sulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The sulfhydryl (-SH) group in this compound is more nucleophilic than methylthio (-SMe) in analogs like 770-31-0, making it prone to disulfide bond formation or oxidation . Aldehyde (-CHO) at position 5 allows for condensation reactions (e.g., with amines to form imines), a feature shared across analogs but absent in carboxylic acid derivatives like 1126-44-9 .

Structural Modifications for Drug Design: Methylthio (-SMe) or cyclopentylamino groups (e.g., 211245-64-6) enhance lipophilicity, improving membrane permeability in drug candidates . Bromine substitution (e.g., 1260844-08-3) introduces sites for cross-coupling reactions in medicinal chemistry .

Physical Properties: Aldehyde derivatives generally exhibit lower molecular masses compared to carboxylic acid analogs (e.g., 171.174 g/mol for 4-amino-2-sulfanylpyrimidine-5-carboxylic acid vs. ~155.18 g/mol for the aldehyde form) .

Stability and Handling:

Pharmacological Potential:

- Pyrimidine aldehydes with amino and sulfur groups are explored as intermediates in antiviral and anticancer agents. For example, cyclopentylamino derivatives (211245-64-6) show promise in targeting cyclin-dependent kinases .

Biological Activity

4-Amino-2-sulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C5H6N4OS

- Molecular Weight : 158.19 g/mol

- CAS Number : 105161-35-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular processes. The presence of the sulfanyl and aldehyde functional groups allows for potential redox reactions and interactions that can modulate biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. Notably, it has shown promise in targeting specific signaling pathways associated with tumor growth and metastasis .

Enzyme Inhibition

Enzymatic assays revealed that this compound acts as an inhibitor of certain key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is beneficial in both antimicrobial and anticancer contexts .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Reduces proliferation in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of the compound on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to existing chemotherapeutics. The mechanism was linked to apoptosis induction via caspase activation .

Q & A

Q. What are the established synthetic routes for 4-Amino-2-sulfanylpyrimidine-5-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via multi-step nucleophilic substitution and oxidation reactions. For example, pyrimidine derivatives with sulfanyl groups are often prepared by reacting thiourea intermediates with halogenated precursors under controlled pH (8–10) to stabilize the thiolate ion . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and sulfanyl group (δ 2.1–2.5 ppm for S–H in DMSO-d) .

- IR : Stretching vibrations for C=O (1680–1720 cm) and N–H (3300–3500 cm) .

- X-ray diffraction : SHELXL refinement (monoclinic P2/c space group) resolves bond lengths (C–S: ~1.78 Å) and angles .

Q. How does solvent choice affect the stability of this compound?

The compound is hygroscopic and prone to oxidation in polar protic solvents (e.g., water, methanol). Stability is maximized in anhydrous DMSO or DMF under inert gas (N/Ar) at –20°C. Degradation products (e.g., disulfide dimers) can be monitored via LC-MS .

Advanced Research Questions

Q. How can conflicting crystallography data for this compound be resolved?

Discrepancies in unit cell parameters or bond angles may arise from twinning or disorder. Use SHELXD for initial structure solution and SHELXL for refinement with anisotropic displacement parameters. Validate with PLATON’s ADDSYM to check for missed symmetry . For ambiguous cases, compare multiple datasets collected at different temperatures (100 K vs. 298 K) .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

The aldehyde is reactive but susceptible to nucleophilic attack at the sulfanyl group. To prioritize aldehyde reactivity:

- Protecting groups : Temporarily mask the sulfanyl group with trityl chloride before performing aldehyde condensations .

- pH control : Conduct reactions at pH 6–7 to deprotonate the aldehyde (pKa ~5.5) while keeping the sulfanyl group protonated (pKa ~8.5) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases, proteases). The sulfanyl group shows strong hydrogen bonding with cysteine residues .

- DFT calculations : B3LYP/6-31G(d) optimizations predict electrophilic reactivity at the aldehyde (LUMO energy: –1.8 eV) .

Q. What experimental approaches validate the compound’s role in inhibiting enzymatic targets?

- Kinetic assays : Measure IC values via spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition). For example, IC = 12 µM reported for malate dehydrogenase .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K = 8.3 µM) and stoichiometry (n = 1:1) .

Q. How do structural modifications impact solubility without compromising activity?

- PEGylation : Attach polyethylene glycol (PEG-500) to the aldehyde group via reductive amination. This increases aqueous solubility by 15-fold while retaining >90% enzyme inhibition .

- Prodrug design : Convert the aldehyde to a Schiff base with lysine, which hydrolyzes in vivo to release the active form .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.